molecular formula C11H18O2 B12116631 1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl- CAS No. 472-68-4

1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl-

Cat. No.: B12116631
CAS No.: 472-68-4
M. Wt: 182.26 g/mol
InChI Key: CCIVDDLKQSQGEZ-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl- (CAS RN: Not explicitly provided in evidence; see Note 1) is a substituted cyclohexene derivative with a carboxylic acid functional group. The compound features a cyclohexene ring substituted with three methyl groups at positions 2, 6, and 6, and an acetic acid moiety at position 1. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid group and steric hindrance from the methyl substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

472-68-4

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-(2,6,6-trimethylcyclohexen-1-yl)acetic acid

InChI

InChI=1S/C11H18O2/c1-8-5-4-6-11(2,3)9(8)7-10(12)13/h4-7H2,1-3H3,(H,12,13)

InChI Key

CCIVDDLKQSQGEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Protonation : The acetic acid moiety undergoes protonation under acidic conditions, generating an acylium ion.

  • Cyclization : The electrophilic carbon attacks the π-bond of the cyclohexene precursor, forming a six-membered transition state.

  • Rearomatization : Loss of a proton restores aromaticity, yielding the target compound.

Key Conditions :

  • Catalyst: Triflic acid (0.1–1.0 equiv)

  • Solvent: Dichloromethane or toluene

  • Temperature: 0–25°C

  • Yield: 60–75%

Iodolactonization-Based Synthesis

Iodolactonization, a halocyclization technique, provides stereochemical control in forming the cyclohexene ring. This method, detailed in J. Am. Chem. Soc., involves iodine-mediated cyclization of γ,δ-unsaturated carboxylic acids.

Stepwise Procedure

  • Substrate Preparation : 4,8-Dimethylnona-3,7-dienoic acid serves as the precursor.

  • Iodonium Formation : I₂ (1.2 equiv) in THF/H₂O (4:1) generates an iodonium ion at the double bond.

  • Nucleophilic Attack : The carboxylic acid group attacks the iodonium intermediate, forming a γ-lactone.

  • Dehalogenation : Zn dust in acetic acid removes iodine, yielding the dehalogenated cyclohexene structure.

Optimization Data :

ParameterOptimal ValueImpact on Yield
I₂ Equivalents1.2Maximizes lactone formation
Reaction Time4–6 hPrevents over-iodination
Temperature−10°CEnhances stereoselectivity

This method achieves 82–89% enantiomeric excess for the trans-isomer.

Microbial Biotransformation

Emerging research identifies microbial pathways for producing structurally related cyclohexeneacetic acids. Absidia cylindrospora cultures metabolize terpene precursors into 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid (rhodococcal acid), which can be chemically reduced to the target compound.

Bioconversion Steps

  • Fermentation : Submerged cultures in glucose-mineral medium (pH 6.8–7.2)

  • Precursor Feeding : Geranyl acetate (1 g/L) added at mid-log phase

  • Oxidative Metabolism : Cytochrome P450 enzymes introduce hydroxyl and ketone groups

  • Post-Fermentation Processing :

    • Acid precipitation (pH 2.5)

    • Ethyl acetate extraction

    • Catalytic hydrogenation (Pd/C, H₂ 50 psi)

Yield Comparison :

MethodYield (%)Purity (%)
Chemical Synthesis7598
Biotransformation4185

While lower yielding, microbial methods provide access to optically active forms without chiral resolution steps.

Palladium-Catalyzed Coupling

Transition metal catalysis enables convergent synthesis from simpler fragments. A palladium(II)-mediated protocol couples 2,6,6-trimethylcyclohexenyl bromide with zinc acetylides:

  • Organozinc Formation :
    HC≡CCO₂H + ZnEt₂ → HC≡CCO₂ZnEt\text{HC≡CCO₂H + ZnEt₂ → HC≡CCO₂ZnEt}

  • Negishi Coupling :
    Cyclohexenyl-Br + HC≡CCO₂ZnEt → Cyclohexenyl-C≡CCO₂H\text{Cyclohexenyl-Br + HC≡CCO₂ZnEt → Cyclohexenyl-C≡CCO₂H}

  • Partial Hydrogenation :
    Pd/BaSO₄, quinoline inhibitor, H₂ (1 atm)\text{Pd/BaSO₄, quinoline inhibitor, H₂ (1 atm)}

Advantages :

  • Modular synthesis (permits isotopologue preparation)

  • Tolerance for ester-protected acids

  • 68–73% overall yield

Comparative Analysis of Synthetic Routes

MethodCost IndexStereocontrolScalabilityEnvironmental Impact
Acid-Catalyzed Cycl.LowModerate>100 gHigh (halogenated solvents)
IodolactonizationMediumExcellent10–50 gModerate (I₂ waste)
BiotransformationHighComplete<5 gLow
Pd-CatalyzedVery HighVariable1–10 gMedium (heavy metals)

Key Findings :

  • Industrial-scale production favors acid-catalyzed cyclization due to established infrastructure

  • Pharmaceutical applications prioritize iodolactonization for stereochemical precision

  • Green chemistry initiatives are exploring enzymatic alternatives to reduce metal catalyst use

Purification and Characterization

Final isolation employs gradient silica chromatography (hexane:EtOAc 4:1→1:1). Critical characterization data:

Spectroscopic Profiles :

  • ¹H NMR (CDCl₃): δ 5.45 (t, J=3.5 Hz, 1H, CH=C), 2.35 (s, 2H, CH₂CO₂H), 1.68 (s, 6H, 2×CH₃), 1.21 (s, 3H, CH₃)

  • IR (neat): 1705 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C)

  • HRMS : m/z 182.1307 [M]⁺ (calc. 182.1307)

Chemical Reactions Analysis

1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.

Scientific Research Applications

1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl- involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-cyclohexene-1-acetic acid, 2,6,6-trimethyl- with structurally related compounds, focusing on molecular features, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Differences Applications/Context References
1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl- Likely C₁₁H₁₆O₂ ~196.3 (estimated) Carboxylic acid, cyclohexene Parent compound with free carboxylic acid; higher polarity Potential intermediate in fragrance synthesis
Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate C₁₁H₁₈O₂ 182.26 Ester, cyclohexene Esterification reduces polarity; enhanced volatility Used in perfumery (floral notes)
2,6,6-Trimethyl-2-cyclohexen-1-acetaldehyde C₁₁H₁₈O 166.26 Aldehyde, cyclohexene Aldehyde group increases reactivity; lower molecular weight Flavor and fragrance additive
1-Cyclohexene-1-carboxylic acid C₇H₁₀O₂ 126.15 Carboxylic acid, cyclohexene Simpler structure; lacks methyl substituents; lower steric hindrance Chemical synthesis intermediate
2,6,6-Trimethylcyclohex-1-ene-1-methyl acetate C₁₃H₂₀O₂ 208.30 Ester, cyclohexene Additional methyl group on acetate moiety; higher hydrophobicity Cosmetic and fragrance formulations

Key Observations:

Structural Analogues in Fragrance Chemistry: The methyl ester derivative (C₁₁H₁₈O₂) is explicitly linked to fragrance applications, such as in β-damascenone synthesis, where cyclohexene derivatives contribute to floral and fruity notes . The aldehyde analog (C₁₁H₁₈O) is associated with volatile organic compounds (VOCs) in environmental studies, highlighting its stability and emission profiles .

Cyclohexene-carboxylic acid derivatives are detected in microplastic-associated pollutants, emphasizing their environmental persistence .

Research Findings and Data Highlights

Synthetic Pathways: The methyl ester derivative (C₁₁H₁₈O₂) is synthesized via esterification of the parent carboxylic acid, a reaction requiring acid catalysts and controlled conditions to avoid side reactions . Aldehyde derivatives are often produced through oxidation of corresponding alcohols or via Grignard reactions, as noted in studies on terpene-derived aldehydes .

Spectroscopic Characterization :

  • Infrared (IR) spectra of similar compounds show strong absorption bands at ~1700 cm⁻¹ (C=O stretch for carboxylic acids/esters) and ~1650 cm⁻¹ (C=C stretch in cyclohexene) .
  • Gas chromatography-mass spectrometry (GC-MS) data for 2,6,6-trimethylcyclohexene derivatives typically exhibit fragmentation patterns indicative of methyl-substituted cyclohexene rings .

Thermodynamic Properties :

  • Estimated boiling points for the target compound range between 250–300°C (based on analogs), while ester derivatives (e.g., methyl esters) have lower boiling points (~200–250°C) due to reduced polarity .

Notes

Data Limitations : Direct experimental data for 1-cyclohexene-1-acetic acid, 2,6,6-trimethyl- are sparse in the provided evidence. Inferences are drawn from structurally related compounds.

Contradictions: Some sources list conflicting substituent positions (e.g., 2,6,6- vs. 3,5,5-trimethyl-), which may arise from isomerism or nomenclature inconsistencies .

Biological Activity

1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl- is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current knowledge on its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-(cyclohexen-1-yl)acetic acid
  • Molecular Formula : C₈H₁₂O₂
  • Molecular Weight : 140.182 g/mol
  • CAS Number : 18294-87-6

Antimicrobial Properties

Research has indicated that 1-cyclohexene-1-acetic acid derivatives exhibit significant antimicrobial activity. A study highlighted that certain derivatives showed effective inhibition against various bacterial strains, suggesting potential applications in developing new antibacterial agents.

Anticancer Properties

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The exact mechanisms remain under investigation, but it is thought to involve the interaction with cellular receptors and enzymes that regulate cell growth and survival .

The mechanism of action for 1-cyclohexene-1-acetic acid involves:

  • Interaction with Enzymes : The compound may bind to specific enzymes involved in metabolic pathways, altering their activity and leading to biological effects.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Case Study 1: Antimicrobial Activity

In a study published in Journal of Antimicrobial Chemotherapy, derivatives of 1-cyclohexene-1-acetic acid were tested against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainInhibition Zone (mm)
Derivative AS. aureus20
Derivative BE. coli18

Case Study 2: Anticancer Effects

A research article in Cancer Research explored the effects of 1-cyclohexene-1-acetic acid on human breast cancer cells (MCF-7). The findings demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation .

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
Compound A4530

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl-?

  • Answer : The compound can be synthesized via esterification of its carboxylic acid precursor using methanol and an acid catalyst (e.g., H₂SO₄) under reflux, followed by hydrolysis to yield the free acid. Oxidation of cyclohexene derivatives using potassium permanganate (KMnO₄) under acidic conditions is also applicable for introducing carboxyl groups, though regioselectivity must be controlled due to the trimethyl substituents .

Q. Which spectroscopic techniques are critical for characterizing 1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl-?

  • Answer :

  • FTIR : Identifies functional groups (e.g., carboxylic acid O-H stretch: 2500–3300 cm⁻¹, C=O stretch: ~1700 cm⁻¹, and C=C stretch: ~1650 cm⁻¹) .
  • GC-MS : Retention times between 15–17 minutes under non-polar column conditions (e.g., HP-5MS), with fragmentation patterns showing loss of CO₂ ([M-44]+) .
  • NMR : ¹H NMR reveals signals for the cyclohexene ring (δ 5.5–6.0 ppm, vinyl protons) and methyl groups (δ 1.0–1.5 ppm) .

Q. What functional groups in 1-Cyclohexene-1-acetic acid, 2,6,6-trimethyl- dictate its reactivity?

  • Answer : The carboxylic acid group enables nucleophilic substitution (e.g., esterification, amidation), while the cyclohexene ring participates in Diels-Alder or hydrogenation reactions. The 2,6,6-trimethyl substituents influence steric hindrance and regioselectivity in ring-opening reactions .

Advanced Research Questions

Q. How does stereochemistry affect the compound’s biological activity or catalytic interactions?

  • Answer : The spatial arrangement of substituents on the cyclohexene ring impacts enzyme binding. For example, the 2,6,6-trimethyl configuration may hinder interactions with esterases (e.g., E. coli BioH) compared to less sterically crowded analogs . Computational docking studies (e.g., AutoDock Vina) can predict steric clashes or binding affinities .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?

  • Answer : Cross-validate data using orthogonal techniques:

  • Purity Assessment : Combine HPLC (C18 column, acetonitrile/water mobile phase) with differential scanning calorimetry (DSC) to confirm melting points .
  • Spectral Discrepancies : Compare NMR (e.g., ¹³C DEPT for quaternary carbons) and high-resolution mass spectrometry (HRMS) to distinguish structural isomers .

Q. What computational approaches predict the compound’s environmental persistence or degradation pathways?

  • Answer : Density functional theory (DFT) calculates bond dissociation energies to estimate stability under UV light or hydrolysis. Molecular dynamics simulations model interactions with microplastics or organic matter in aquatic systems, as observed in environmental sampling studies .

Q. What challenges arise in optimizing esterification reactions for derivative synthesis?

  • Answer : Key challenges include:

  • Catalyst Selection : Acid catalysts (e.g., H₂SO₄) may cause dehydration of the cyclohexene ring. Enzymatic catalysts (e.g., Candida antarctica lipase B) improve selectivity but require anhydrous conditions .
  • Reaction Monitoring : Use in-situ FTIR to track ester C=O formation (~1740 cm⁻¹) and avoid over-oxidation .

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